molecular formula C23H36BrN B3057152 1-Tetradecylquinolinium bromide CAS No. 77101-52-1

1-Tetradecylquinolinium bromide

Cat. No.: B3057152
CAS No.: 77101-52-1
M. Wt: 406.4 g/mol
InChI Key: GDQXERXKBRZTRU-UHFFFAOYSA-M
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Description

1-Tetradecylquinolinium bromide is a quaternary quinolinium salt and a member of the cationic surfactant family, characterized by a hydrophilic quinolinium head group and a hydrophobic tetradecyl (C14) alkyl chain . This structure is responsible for its surface-active properties and its ability to incorporate into biological membranes, leading to cell lysis . The compound is supplied with high purity for research applications. Key Research Applications & Value: Antimicrobial and Antibiofilm Agent: This compound exhibits potent, broad-spectrum antimicrobial activity . Studies on 1-alkylquinolinium bromides demonstrate that derivatives with alkyl chains of 12 and 14 carbons show the highest efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus ) and fungi (e.g., Candida albicans ), with a mechanism that is often microbicidal . Its activity extends to disrupting established microbial biofilms, making it a compound of interest for investigating new anti-biofilm strategies . Material Science and Nanotechnology: this compound can self-assemble with macrocyclic hosts like sulfonatocalixarenes to form structured nanoparticles . The morphology of these nanoparticles is influenced by the molecular design of the quinolinium derivative, allowing for the creation of materials with specific shapes and internal structures for potential use in drug delivery or nanosensing . Biochemical & Cytotoxicity Studies: As an ionic liquid, it serves as a model compound in toxicological research. Its cytotoxicity has been evaluated in cell lines such as murine fibroblast NIH 3T3 cells, providing crucial data for its safety profile and potential environmental impact . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tetradecylquinolin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-24-21-16-18-22-17-13-14-19-23(22)24;/h13-14,16-19,21H,2-12,15,20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDQXERXKBRZTRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998362
Record name 1-Tetradecylquinolin-1-ium bromide
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Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77101-52-1
Record name Tetradecylquinolinium bromide
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Record name 1-Tetradecylquinolinium bromide
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Record name 1-Tetradecylquinolin-1-ium bromide
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Record name 1-tetradecylquinolinium bromide
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Synthetic Methodologies and Chemical Preparation

Quaternization Reactions and Alkylation Pathways

The primary route to synthesizing 1-tetradecylquinolinium bromide involves the quaternization of quinoline (B57606). This is a type of alkylation reaction, specifically a Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic carbon of an alkyl halide.

In the case of this compound, the synthesis is achieved through the direct alkylation of quinoline with 1-bromotetradecane (B124005). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the quinoline acts as the nucleophile, attacking the carbon atom bonded to the bromine in 1-bromotetradecane. This concerted mechanism involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, leading to the formation of the 1-tetradecylquinolinium cation and a bromide anion.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the quaternization reaction to produce this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent.

A common laboratory-scale synthesis involves refluxing a mixture of quinoline and 1-bromotetradecane in a suitable solvent. nih.gov One established method utilizes dry ethanol (B145695) as the solvent, with the reaction mixture being refluxed for an extended period, such as 40 hours, to ensure the reaction proceeds to completion. nih.gov The use of an excess of the alkylating agent, 1-bromotetradecane, can also be employed to drive the reaction towards the product side.

The choice of solvent is critical as it must be able to dissolve both the polar quinoline and the nonpolar 1-bromotetradecane. Ethanol is a suitable choice due to its polarity and ability to facilitate the SN2 reaction mechanism. Other polar aprotic solvents could potentially be used to accelerate the reaction rate. Research into the synthesis of other quaternary ammonium (B1175870) salts has explored various solvents and the use of catalysts, such as phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), to improve reaction efficiency, particularly in biphasic systems. While not specifically detailed for this compound, these approaches represent potential avenues for optimization.

The following table summarizes the reported yield and melting point for the synthesis of this compound using a specific method.

Alkyl Chain LengthCompound NameYield (%)Melting Point (°C)
C14This compound4178-80
Data sourced from Kuca, K., et al. (2012). nih.gov

It is noteworthy that the yields of these reactions are reported to be relatively low, and they tend to decrease as the length of the alkyl chain increases. nih.gov This highlights the importance of optimizing reaction conditions to maximize the output of the desired product.

Advanced Purification and Isolation Techniques

Following the synthesis, the crude product of this compound is typically an oily substance that requires purification to remove unreacted starting materials and any byproducts. A standard and effective method for the purification of this compound is recrystallization.

The crude product is first obtained by evaporating the solvent from the reaction mixture under reduced pressure. nih.gov This oily residue is then treated with a solvent in which the desired product has low solubility at low temperatures but is soluble at higher temperatures. For this compound, ether has been successfully used as a recrystallization solvent. nih.gov

The process involves dissolving the crude product in a minimal amount of hot ether and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution, leaving impurities behind in the solvent. The purified crystals are then collected by filtration, washed with cold ether to remove any residual impurities, and dried. nih.gov The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC). nih.gov

For more rigorous purification, especially for analytical or specialized applications, chromatographic techniques such as column chromatography could be employed. However, for many applications, a single recrystallization from ether provides satisfactory purity. nih.gov

Considerations for Scalable Synthesis

Translating the laboratory-scale synthesis of this compound to an industrial or scalable process presents several challenges that need to be addressed to ensure efficiency, cost-effectiveness, and safety.

One of the primary considerations is the long reaction time (e.g., 40 hours) reported in laboratory procedures. nih.gov For industrial production, such extended reaction times are often economically unfeasible. Therefore, process optimization to reduce the reaction time would be crucial. This could involve exploring higher reaction temperatures (while considering potential side reactions and decomposition), the use of more efficient catalysts, or employing continuous flow reactors instead of batch processing.

The purification by recrystallization, while effective, can be cumbersome and solvent-intensive on a large scale. The use of large volumes of ether, a highly flammable solvent, poses significant safety risks in an industrial setting. Alternative purification methods such as melt crystallization or the use of different, less hazardous solvent systems would need to be investigated.

Advanced Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Tetradecylquinolinium bromide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the quinolinium ring and the tetradecyl chain are expected. The aromatic protons of the quinolinium moiety typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons provide information about their relative positions on the quinoline (B57606) ring. The protons of the long tetradecyl alkyl chain will appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected to resonate at the highest field (around δ 0.8-0.9 ppm) as a triplet. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and those along the chain will produce a complex multiplet in the region of δ 1.2-1.6 ppm. The methylene group directly attached to the positively charged nitrogen atom of the quinolinium ring will be significantly deshielded and is expected to appear as a triplet at a much lower field, typically around δ 4.5-5.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the quinolinium ring will resonate in the aromatic region (δ 120-150 ppm). The carbon of the methylene group attached to the nitrogen will be found around δ 60-70 ppm. The carbons of the tetradecyl chain will appear in the aliphatic region (δ 14-32 ppm), with the terminal methyl carbon being the most upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinolinium Aromatic Protons7.0 - 9.0120 - 150
N-CH₂ Protons4.5 - 5.060 - 70
Alkyl Chain CH₂ Protons1.2 - 1.622 - 32
Terminal CH₃ Protons0.8 - 0.9~14

High-Resolution Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of its chemical formula. For this compound (C₂₃H₃₆N⁺Br⁻), the cationic species [C₂₃H₃₆N]⁺ would be detected. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the chemical formula. A close correlation between the experimental and theoretical values serves as a strong confirmation of the compound's purity and elemental composition.

Table 2: Elemental Analysis Data for this compound (C₂₃H₃₇BrN)

Element Theoretical (%)
Carbon (C)67.63
Hydrogen (H)9.13
Bromine (Br)19.56
Nitrogen (N)3.43

Chromatographic Methods for Purity Assessment and Homologue Distinction

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for distinguishing it from its homologues. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Due to its ionic nature, an ion-pairing agent is often added to the mobile phase to improve the retention and peak shape of the quaternary ammonium (B1175870) compound.

The purity of a sample can be determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities or related substances. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for identification.

Furthermore, HPLC is highly effective in separating a mixture of N-alkylquinolinium bromide homologues, which differ only in the length of their alkyl chains. Longer alkyl chains lead to increased hydrophobicity and, consequently, longer retention times in reversed-phase HPLC. This allows for the clear separation and quantification of this compound from, for instance, 1-dodecylquinolinium bromide or 1-hexadecylquinolinium bromide.

Fluorescence Spectroscopy for Molecular Probing

N-alkylquinolinium salts are known to exhibit fluorescence properties, making them suitable for use as molecular probes in various chemical and biological systems. nih.gov The quinolinium ring system is the fluorophore, and its fluorescence characteristics are sensitive to the surrounding environment.

The fluorescence emission spectrum of this compound is influenced by factors such as solvent polarity, viscosity, and the presence of quenchers. In non-polar environments, the quantum yield of fluorescence is generally higher than in polar solvents. This sensitivity to the local environment allows this compound to be used as a probe to study the properties of micelles, bilayers, and other organized assemblies. The long tetradecyl chain facilitates its incorporation into hydrophobic domains, and changes in its fluorescence signal can provide insights into the structure and dynamics of these systems.

Thermal Analysis for Phase Behavior Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the phase behavior and thermal stability of this compound. mdpi.comresearchgate.netajer.orgbohrium.com As an ionic liquid with a long alkyl chain, it can exhibit complex thermal behavior, including melting points, glass transitions, and liquid crystalline phases.

A DSC thermogram reveals the temperatures at which phase transitions occur by measuring the heat flow into or out of a sample as a function of temperature. For this compound, one might observe a melting point corresponding to the transition from a solid to an isotropic liquid state. The presence of a long alkyl chain can also lead to the formation of ordered, liquid crystalline phases, which would be indicated by additional thermal transitions in the DSC curve. The enthalpy changes associated with these transitions provide further information about the energetics of the phase changes. mdpi.com

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The onset of mass loss in a TGA curve indicates the temperature at which the compound begins to decompose. For quaternary ammonium halides, the decomposition pathway can be complex, but TGA provides a clear indication of the upper-temperature limit of its stability. acs.org

Self Assembly, Micellization, and Supramolecular Architectures

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which the formation of micelles becomes significant. The accurate determination of the CMC is crucial for understanding and utilizing the properties of 1-tetradecylquinolinium bromide. Various experimental techniques are employed for this purpose, each monitoring a different physicochemical property of the solution that exhibits a distinct change upon micellization. sci-hub.seyoutube.com

Commonly used methods include:

Conductivity Measurements: This technique relies on the change in the molar conductivity of the surfactant solution with concentration. Below the CMC, the conductivity decreases linearly as the concentration increases. sci-hub.seyoutube.com Above the CMC, the formation of micelles, which are larger and less mobile than individual monomers and have a lower net charge due to counterion binding, leads to a more pronounced decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot is taken as the CMC. sci-hub.seyoutube.comresearchgate.net

Surface Tensiometry: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers preferentially adsorb at the air-water interface. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break occurs corresponds to the CMC. uobaghdad.edu.iqmdpi.com

UV-Vis Spectroscopy: This method often involves the use of a dye probe that interacts differently with the monomeric and micellar forms of the surfactant. The change in the absorbance spectrum of the dye as a function of surfactant concentration can be used to determine the CMC. youtube.com

Fluorescence Spectroscopy: This is a highly sensitive technique that utilizes fluorescent probes, such as pyrene (B120774). The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, a less polar environment, causing a decrease in the I1/I3 ratio. The concentration at which a sharp change in this ratio is observed is the CMC. researchgate.netnih.gov

Dye Titration: This method monitors the absorbance of a dye in the surfactant solution. A distinct change in the absorbance is observed at the CMC due to the interaction of the dye with the newly formed micelles. youtube.com

The choice of method can sometimes influence the determined CMC value, and often, multiple techniques are used to ensure accuracy and consistency. researchgate.netresearchgate.net

Aggregation Number and Micellar Structural Characterization

The aggregation number of this compound micelles can be determined using techniques such as:

Time-Resolved Fluorescence Quenching (TRFQ): This is a powerful method for determining the aggregation number. bohrium.comresearchgate.net It involves a fluorescent probe (like pyrene) and a quencher that are both incorporated into the micelles. By analyzing the fluorescence decay kinetics, the aggregation number can be calculated. nih.govresearchgate.netnih.gov Studies have shown that the aggregation number can be dependent on the surfactant concentration. bohrium.comresearchgate.net

The structure of the micelles is generally considered to be spherical at concentrations just above the CMC, with the hydrophobic tails forming the core and the hydrophilic quinolinium head groups forming the outer shell, which is in contact with the aqueous environment. The bromide ions act as counterions, partially neutralizing the positive charge of the head groups. The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. nih.gov

Influence of Solvent Environment and Additives on Self-Assembly

The self-assembly behavior of this compound is highly sensitive to the composition of the solvent and the presence of various additives. These external factors can significantly alter the CMC, aggregation number, and even the morphology of the micelles.

Co-solvents: The addition of organic co-solvents, such as formamide (B127407) or glycerol (B35011), to the aqueous solution can have a pronounced effect on micellization. Generally, the addition of these co-solvents increases the CMC. nih.govnih.gov This is because the co-solvent can increase the solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable. nih.gov For instance, in formamide-water mixtures, the CMC of a similar surfactant, tetradecyltrimethylammonium bromide (TTAB), was found to increase with increasing formamide content. nih.gov Similarly, the addition of glycerol also leads to an increase in the CMC. nih.gov

Electrolytes: The addition of simple inorganic salts, such as sodium bromide (NaBr), typically leads to a decrease in the CMC. researchgate.netrsc.org The added salt increases the concentration of counterions in the solution, which shields the electrostatic repulsion between the positively charged quinolinium head groups in the micelles. This reduced repulsion facilitates the aggregation of surfactant monomers at a lower concentration. researchgate.net

Organic Additives: The presence of other organic molecules can also influence the micellization process. For example, the addition of alcohols can either increase or decrease the CMC depending on the alcohol's chain length. rsc.org Short-chain alcohols like ethanol (B145695) may increase the CMC, while longer-chain alcohols can decrease it. rsc.org The interaction with dyes, such as crystal violet, has also been studied, showing that the dye can affect the CMC of similar cationic surfactants. researchgate.net

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles, and the key thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization—provide valuable insights into the driving forces behind this phenomenon. These parameters can be determined from the temperature dependence of the CMC. researchgate.netresearchgate.net

Gibbs Free Energy of Micellization (ΔG°m): The ΔG°m for this compound and similar cationic surfactants is consistently negative, indicating that micellization is a spontaneous process. nih.govresearchgate.netmdpi.com The magnitude of ΔG°m becomes less negative with the addition of co-solvents like formamide, signifying that the process becomes less favorable. nih.gov

Enthalpy of Micellization (ΔH°m): The enthalpy change upon micellization can be either exothermic (negative ΔH°m) or endothermic (positive ΔH°m), and it is often temperature-dependent. For many cationic surfactants, the micellization process is initially enthalpy-driven at lower temperatures and becomes entropy-driven at higher temperatures. rsc.orgresearchgate.net

An important phenomenon observed is the enthalpy-entropy compensation , where a linear relationship exists between ΔH°m and TΔS°m. nih.govnih.govresearchgate.net This suggests a common underlying mechanism for the micellization process under different conditions.

Interfacial Phenomena and Surface Activity

As a surfactant, this compound exhibits significant surface activity by adsorbing at interfaces, such as the air-water interface, and lowering the surface tension of the solution. uobaghdad.edu.iq

Key parameters related to its interfacial activity include:

Surface Tension (γ): The measurement of surface tension as a function of surfactant concentration is a primary method for determining the CMC. The concentration at which the surface tension reaches a minimum and plateaus is the CMC. uobaghdad.edu.iq

Maximum Surface Excess Concentration (Γmax): This parameter represents the maximum amount of surfactant that can be adsorbed per unit area at the interface. It is a measure of the packing density of the surfactant molecules at the surface.

Minimum Area per Molecule (Amin): This is the minimum area occupied by a single surfactant molecule at the interface. It is inversely related to Γmax and provides information about the orientation and packing of the surfactant molecules.

Surface Pressure at CMC (ΠCMC): This is the difference between the surface tension of the pure solvent and the surface tension of the solution at the CMC. It is a measure of the effectiveness of the surfactant in reducing the surface tension.

The surface activity of this compound can be influenced by the same factors that affect its micellization, such as the presence of co-solvents and electrolytes. rsc.org

Interactions with Polymeric Systems and Colloidal Stability

The interaction of this compound with polymers, particularly water-soluble polymers like polyethylene (B3416737) glycol (PEG), is of significant interest for various applications. These interactions can lead to the formation of polymer-surfactant complexes and can influence the colloidal stability of the system.

When this compound is added to a solution containing a polymer, interactions can occur between the surfactant molecules and the polymer chains. These interactions are typically driven by a combination of electrostatic and hydrophobic forces. The positively charged quinolinium head groups can interact with any negatively charged or polar groups on the polymer, while the hydrophobic tails can associate with hydrophobic segments of the polymer.

The formation of these complexes can affect the aggregation behavior of the surfactant, often leading to a critical aggregation concentration (CAC) that is lower than the CMC of the pure surfactant. The polymer can act as a template for the formation of micelle-like clusters along the polymer chain.

The presence of polymers can also enhance the colloidal stability of dispersions. The adsorption of the surfactant or polymer-surfactant complexes onto the surface of colloidal particles can create a steric barrier that prevents the particles from aggregating, thus improving the stability of the suspension. The interactions with polyethylene glycol (PEG) are particularly relevant, as PEG is a widely used non-ionic polymer. mayoclinic.orgdrugbank.comdrugs.comdrugs.comnih.gov The nature and strength of these interactions depend on the molecular weight of the PEG and the concentration of both the polymer and the surfactant.

Research on Biological Interactions and Mechanism of Action

Antimicrobial and Antibiofilm Efficacy Studies

1-Tetradecylquinolinium bromide has demonstrated considerable potential as an antimicrobial agent, exhibiting effectiveness against both free-floating (planktonic) and community-based (biofilm) forms of microorganisms.

Research has established that 1-alkylquinolinium bromides, including the tetradecyl derivative, possess broad-spectrum antimicrobial activity. psu.edu These compounds are potent against both Gram-positive and Gram-negative bacteria, as well as fungi. psu.edu The efficacy of these compounds is not limited to standard laboratory strains, with studies showing activity against multi-drug-resistant clinical isolates. Specifically, quaternary ammonium (B1175870) salts have demonstrated considerable potency against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com While some quinoline-based compounds have shown weaker activity against Gram-negative bacteria, the class of 1-alkyl-2-(4-pyridyl)pyridinium bromides was found to be most active against the Gram-positive bacterium Staphylococcus aureus. nih.govnih.gov The maximum activity against Gram-negative strains is often observed with an alkyl chain length of 12 to 14 carbon atoms, whereas for Gram-positive strains, the peak activity is typically seen with alkyl chains of 14 to 16 carbons. researchgate.net

Table 1: Antimicrobial Activity Spectrum of 1-Alkylquinolinium Bromides

Microorganism Type Activity Key Findings
Gram-Positive Bacteria Potent Maximum activity observed with C14-C16 alkyl chains. researchgate.net
Gram-Negative Bacteria Potent Maximum activity observed with C12-C14 alkyl chains. researchgate.net
Fungi Active Demonstrates broad-spectrum antifungal properties. psu.edu
Multi-drug Resistant Strains Active Effective against clinical isolates with resistance to multiple antibiotics. mdpi.com

A significant advantage of 1-alkylquinolinium bromides is their effectiveness against both planktonic and biofilm-embedded microorganisms. psu.edu Biofilms, which are communities of microorganisms attached to a surface, are notoriously more resistant to antimicrobial agents than their planktonic counterparts. nih.gov Standard disinfectant efficacy testing on planktonic organisms often overestimates the susceptibility of bacteria. nih.gov However, 1-alkylquinolinium bromides have shown the ability to eradicate established biofilms, a crucial attribute for clinical and industrial applications. psu.edu The concentration required to eliminate a biofilm, known as the minimum biofilm eradication concentration (MBEC), has been determined for these compounds, highlighting their potential in combating persistent microbial communities. psu.edu

Table 2: Efficacy of 1-Alkylquinolinium Bromides against Planktonic vs. Biofilm Growth

Growth Mode Efficacy Noteworthy Observations
Planktonic High Effective at inhibiting the growth of free-floating microbial cells. psu.edu
Biofilm High Capable of eradicating established and resistant biofilm structures. psu.edu

The antimicrobial potency of 1-alkylquinolinium bromides is intrinsically linked to their chemical structure, particularly the length of the alkyl chain. psu.edu A clear dependency has been observed, with compounds featuring twelve and fourteen carbon atoms in the alkyl group demonstrating the highest antimicrobial and antibiofilm activity. psu.edu This relationship suggests that the lipophilicity conferred by the alkyl chain plays a critical role in the compound's ability to interact with and disrupt microbial cells. Quantitative structure-activity relationship (QSAR) studies on similar compounds, such as gemini (B1671429) quaternary ammonium surfactants, have been employed to predict antibacterial activity based on molecular descriptors. japsonline.commdpi.com These models help in understanding the structural features that are crucial for biological activity and can guide the design of more potent antimicrobial agents. mdpi.com

Cellular Level Interaction Mechanisms

The antimicrobial action of this compound is primarily attributed to its ability to interact with and disrupt the cellular membranes of microorganisms.

The primary mechanism of action for quaternary ammonium compounds like this compound involves the perturbation of bacterial membranes. nih.gov The cationic head group of the molecule is attracted to the negatively charged components of the microbial cell membrane. The hydrophobic alkyl tail then inserts into the lipid bilayer, leading to a loss of membrane integrity. This disruption results in the leakage of essential intracellular components and ultimately, cell death. This interaction is not a simple binding event but a complex process that can involve intercalation between membrane components.

The length of the alkyl chain significantly influences the dynamics of the cellular response. The optimal chain length, typically between 12 and 14 carbons for broad-spectrum activity, represents a balance between water solubility and the ability to effectively penetrate the lipid-rich environment of the cell membrane. psu.eduresearchgate.net Shorter alkyl chains may not be sufficiently lipophilic to cause significant membrane disruption, while excessively long chains might lead to reduced bioavailability or self-aggregation, hindering their interaction with microbial cells. The interaction can be likened to a two-stage process, where an initial rapid diffusion of the molecule to the cell surface is followed by the disruptive intercalation event. This dynamic interplay between the compound's structure and the microbial cell membrane underscores the importance of the alkyl chain length in determining the antimicrobial efficacy of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the optimized geometry and electronic properties of molecules, providing a fundamental understanding of their reactivity, stability, and intermolecular interactions. nih.gov For a surfactant molecule like the 1-tetradecylquinolinium cation, DFT calculations are typically performed to determine its most stable three-dimensional conformation (geometry optimization) and to derive a host of electronic descriptors. nih.gov

The process involves optimizing the molecular structure to find the lowest energy state. From this optimized geometry, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

Further analysis can yield values for dipole moment, polarizability, and electrostatic potential maps. researchgate.net The electrostatic potential map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an amphiphilic ion like 1-tetradecylquinolinium, this can reveal the charge localization on the cationic quinolinium headgroup versus the nonpolar tail. rsc.org These calculated parameters are not only fundamental to understanding the molecule itself but also serve as crucial inputs, or "descriptors," for more complex modeling, such as QSAR studies. nih.gov

Table 1: Illustrative Electronic Descriptors from DFT Calculations This table shows typical quantum chemical parameters that would be calculated for the 1-tetradecylquinolinium cation using DFT methods. The values are conceptual and serve to illustrate the output of such an analysis.

Parameter Description Significance in Surfactant Chemistry
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) Difference between LUMO and HOMO energiesRelates to chemical reactivity and kinetic stability. researchgate.net
Dipole Moment (µ) Measure of the net molecular polarityInfluences solubility and interaction with polar solvents like water.
Polarizability (α) The ability of the electron cloud to be distorted by an electric fieldAffects van der Waals interactions and self-assembly. researchgate.net
Electrostatic Potential 3D charge distribution on the molecule's surfaceIdentifies sites for intermolecular interactions (e.g., with water, counter-ions, or biological targets). rsc.org

Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Interfacial Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It has become an indispensable tool for studying the behavior of surfactants, providing detailed visualizations of their aggregation into micelles and their behavior at interfaces, such as the boundary between oil and water or air and water. nih.gov An MD simulation of 1-tetradecylquinolinium bromide would typically involve constructing a simulation box containing the surfactant ions, bromide counter-ions, and molecules of the relevant phases (e.g., water and a nonpolar solvent like n-decane). rsc.org

By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of each particle, revealing emergent, large-scale behaviors. nih.gov Key applications for a surfactant like this compound include studying its adsorption at an interface, the orientation of the hydrophobic tail and hydrophilic headgroup, and the subsequent reduction in interfacial tension. researchgate.net

Analyses of MD trajectories yield valuable quantitative data. The density profile across the interface shows the distribution of different components (water, oil, surfactant headgroups, tails), allowing for the measurement of interfacial thickness. mdpi.com The order parameter of the alkyl tail provides a measure of its conformational freedom, indicating how stretched or coiled the tetradecyl chain is at the interface. rsc.org Furthermore, radial distribution functions can be calculated to understand the specific interactions and structuring of water molecules or counter-ions around the quinolinium headgroup. nih.gov These simulations provide a molecular-level explanation for the macroscopic properties of the surfactant. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Surfactants at Interfaces This table outlines common analyses performed on MD simulation trajectories to characterize the interfacial behavior of surfactants.

Parameter / Analysis Description Insight Provided
Interfacial Tension (IFT) The energy required to increase the area of an interfaceQuantifies the surfactant's efficiency in reducing the tension between two phases (e.g., oil and water). nih.gov
Density Profile The concentration of different molecular species as a function of position along the axis perpendicular to the interfaceShows the location and segregation of surfactant headgroups and tails at the interface. rsc.org
Interfacial Thickness The width of the transition region between the two bulk phasesIndicates how the surfactant modifies the boundary, often making it more diffuse. mdpi.com
Chain Order Parameter A measure of the orientational order of the surfactant's alkyl chain segmentsReveals whether the hydrophobic tails are extended and ordered (perpendicular to the interface) or disordered and coiled. rsc.org
Radial Distribution Function (RDF) The probability of finding a particle at a certain distance from a reference particleDescribes the structuring of solvent molecules and counter-ions around the surfactant's headgroup. nih.gov
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solventHelps to understand the hydration of different parts of the surfactant molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For compounds like this compound, which are known for their antimicrobial properties, QSAR models can be developed to predict the potency of related molecules and to understand the structural features that are most important for their activity. nih.gov

The QSAR workflow begins with a dataset of structurally related compounds (e.g., a series of N-alkylquinolinium bromides with varying alkyl chain lengths) for which the biological activity (such as the minimum inhibitory concentration against a specific bacterium) has been experimentally measured. nih.gov For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum-chemical (derived from methods like DFT, such as HOMO/LUMO energies or partial atomic charges). nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is constructed that correlates a subset of these descriptors with the observed biological activity. nih.gov The resulting equation can then be used to predict the activity of new, untested compounds. The statistical validity and predictive power of the model are rigorously tested using internal and external validation techniques. nih.gov For quinolone-based antibacterial agents, QSAR studies have shown that descriptors related to electronic properties (like charge distribution and HOMO-LUMO gap) and hydrophobicity (logP) are often critical in determining their activity. nih.gov

Table 3: Common Descriptor Classes Used in QSAR Modeling This table summarizes the types of molecular descriptors that would be used to build a QSAR model for the biological properties of quinolinium compounds.

Descriptor Class Examples Relevance to Biological Activity
Constitutional Molecular Weight, Atom CountBasic properties that relate to the size and mass of the molecule.
Topological Connectivity Indices, Shape IndicesDescribe the branching and shape of the molecular structure, which influences how it fits into a biological target. nih.gov
Geometrical (3D) Solvent Accessible Surface Area, Molecular VolumeRelate to the molecule's size and shape in 3D space, affecting transport and receptor binding. nih.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies the hydrophobicity of the molecule, which is crucial for membrane penetration and interaction with hydrophobic pockets in proteins. nih.gov
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergiesDescribe the electronic distribution, which governs electrostatic and orbital interactions with biological targets. nih.gov

Applications in Materials Science and Green Chemistry

Functionalization of Nanomaterials

The ability to modify the surface of nanomaterials is critical for tailoring their properties and performance in specific applications. 1-Tetradecylquinolinium bromide, with its surfactant properties, is a key agent in this field.

Ionic liquids (ILs) like this compound are utilized in the synthesis, dispersion, and surface functionalization of nanoparticles. acs.org These compounds can be incorporated into nanoparticles or used as nanocarriers, offering a promising avenue for creating advanced materials. acs.org The combination of ILs with nanotechnology can lead to the development of nanocomposites with enhanced biocidal effectiveness, where the IL-loaded nanoparticles act as "Trojan horses" to deliver antimicrobial agents. acs.org

While direct functionalization of zein (B1164903) nanoparticles with this compound is a specific area of ongoing research, the principles of nanoparticle functionalization using similar quaternary ammonium (B1175870) compounds are well-established. For instance, the functionalization of nanoparticles often involves coating them with surfactants to improve their stability and introduce new functionalities.

Exploration as Advanced Solvents in Chemical Processes

This compound is classified as an ionic liquid, a class of solvents known for their unique characteristics, including low vapor pressure, high thermal stability, and tunable properties. acs.orgrsc.orguts.edu.auresearchgate.netrsc.org These attributes make them attractive alternatives to conventional volatile organic compounds (VOCs).

Ionic liquids are being explored for their potential to enhance extraction and separation processes for materials such as biomass and flavonoids, as well as for the dissolution of wood and in water treatment applications. uts.edu.au The versatility of ionic liquids allows them to be tailored for specific chemical reactions, earning them the designation of "designer solvents."

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₃₆BrN uts.edu.au
Molecular Weight406.44 g/mol uts.edu.au
Melting Point107.1 °C uts.edu.au
AppearanceBrown solid uts.edu.au

Note: This table is interactive. You can sort the columns by clicking on the headers.

Contribution to Sustainable Chemical Methodologies

The push towards "green chemistry" has spurred research into sustainable chemical products and processes, with ionic liquids like this compound at the forefront. acs.orgunipi.itresearchgate.net Their low volatility reduces air pollution, and their potential for recycling and reuse aligns with the principles of a circular economy. acs.org

The application of ionic liquids in creating more eco-friendly extraction processes is a significant area of development. acs.org However, it is crucial to consider the complete life cycle and potential toxicity of these compounds. Studies have shown that the cytotoxicity of 1-alkylquinolinium bromides is linked to the length of the alkyl chain. acs.orgrsc.orgresearchgate.netrsc.org this compound, for instance, has exhibited cellular toxicity comparable to the common disinfectant benzalkonium chloride. acs.orgrsc.orgresearchgate.netrsc.org Therefore, a balanced approach that weighs the benefits against the potential environmental and health impacts is essential for the truly sustainable application of this compound.

Potential in Extraction and Separation Technologies

The unique solvent properties of this compound and other ionic liquids make them highly suitable for various extraction and separation technologies. uts.edu.auresearchgate.net Their ability to dissolve a wide range of compounds, including metals and organic molecules, is a key advantage. uts.edu.auresearchgate.net

Ionic liquids are being investigated to improve the efficiency of separating valuable components from complex mixtures. uts.edu.au Furthermore, their application extends to advanced analytical techniques, with uses in polar gas chromatography and liquid chromatography. researchgate.net The development of IL-based extraction and separation methods holds the promise of more efficient and environmentally friendly industrial processes.

An exploration of the evolving research landscape surrounding this compound reveals a multitude of opportunities for scientific advancement. This cationic surfactant, characterized by a quinolinium headgroup and a 14-carbon alkyl tail, stands at the intersection of materials science, green chemistry, and supramolecular engineering. Future investigations are poised to unlock its full potential, from refining its synthesis to designing novel, functional materials. This article outlines the key future research directions and unexplored avenues for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Tetradecylquinolinium bromide with high purity?

  • Methodology : The synthesis typically involves quaternization of quinoline derivatives with 1-bromotetradecane. Key steps include:

  • Reaction conditions : Heating under reflux in an aprotic solvent (e.g., acetonitrile or dichloromethane) for 24–48 hours .
  • Purification : Recrystallization from ethanol or acetone to remove unreacted precursors. Purity can be verified via elemental analysis (C, H, N) and HPLC with UV detection (λ = 254 nm).
  • Critical parameters : Stoichiometric control of the alkylating agent (1-bromotetradecane) to minimize byproducts like dialkylated species.

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H NMR should show characteristic peaks for the tetradecyl chain (δ 0.88 ppm, triplet for terminal CH3_3; δ 1.25 ppm, broad multiplet for CH2_2 groups) and aromatic protons from the quinolinium moiety (δ 8.5–9.5 ppm). 13^{13}C NMR confirms the quaternary nitrogen via a peak near δ 145 ppm .
  • FTIR : Absorbance bands for C-Br stretching (~600 cm1^{-1}) and aromatic C=C vibrations (1600–1450 cm1^{-1}) .
  • XRD : Single-crystal X-ray diffraction can resolve bond lengths (e.g., C-N+^+ ~1.48 Å) and confirm the bromide counterion placement .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the ionic conductivity of this compound in solution-phase applications?

  • Methodology :

  • Concentration optimization : Use impedance spectroscopy to measure conductivity across a range of concentrations (0.1–10 mM) in polar solvents (e.g., water, methanol). Account for ion-pairing effects at high concentrations.
  • Temperature dependence : Perform Arrhenius analysis to distinguish between intrinsic ionic mobility and solvent viscosity effects.
  • Electrolyte compatibility : Pair with electrochemical stability tests (cyclic voltammetry) to assess redox windows, especially for energy storage applications .

Q. How can researchers resolve discrepancies in solubility data for this compound across different solvent systems?

  • Methodology :

  • Solvent screening : Use a Hansen Solubility Parameter (HSP) approach to predict solubility in solvents with similar polarity (δD_D, δP_P, δH_H).
  • Dynamic light scattering (DLS) : Detect aggregation in poorly solubilizing solvents (e.g., hydrocarbons), which may lead to inconsistent literature values.
  • Standardization : Report solubility as molality (mol/kg) rather than molarity to avoid temperature-dependent density artifacts .

Q. What advanced characterization techniques are required to analyze the thermal decomposition pathways of this compound?

  • Methodology :

  • TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies decomposition products (e.g., release of HBr at ~200°C, fragmentation of the tetradecyl chain above 300°C) .
  • Isothermal studies : Monitor mass loss at fixed temperatures to model kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method).
  • In situ XRD : Track structural changes during heating, such as phase transitions or crystallinity loss .

Data Contradiction Analysis

Q. Why do reported critical micelle concentrations (CMCs) for this compound vary across studies?

  • Analysis :

  • Measurement techniques : Compare CMCs derived from surface tension vs. conductivity methods. Surface tension may underestimate CMC due to slow equilibration.
  • Salt effects : Presence of electrolytes (e.g., NaBr) can lower CMC by shielding repulsion between cationic headgroups. Ensure ionic strength is standardized .
  • Temperature control : CMC decreases with temperature; studies conducted at 25°C vs. 37°C will differ significantly.

Application-Specific Methodologies

Q. How can this compound be optimized as a phase-transfer catalyst in biphasic reactions?

  • Methodology :

  • Solvent selection : Use a water/organic (e.g., toluene) system. Monitor reaction rates via GC or 1^1H NMR to assess catalytic efficiency.
  • Substrate scope : Test alkylation reactions with primary vs. secondary halides; steric hindrance may reduce efficacy.
  • Recycling : Separate the catalyst via aqueous extraction and reuse to assess stability over multiple cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.